Home > Products > Screening Compounds P139240 > 8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one -

8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-5682467
CAS Number:
Molecular Formula: C23H30N4O3
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-oxa-3,8-diazaspiro[4.5]decan-2-ones are heterocyclic compounds that have been investigated for their potential biological activities, particularly as antihypertensive agents. [] These compounds typically feature various substituents at the 8-position, which significantly influence their pharmacological properties. []

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives often involves multi-step procedures. [] While the specific synthesis route for the requested compound is unknown, similar compounds are typically synthesized using reactions like alkylation, cyclization, and reductive amination. [] The exact reaction conditions, reagents, and yields would depend on the specific substituents present.

Molecular Structure Analysis

The core structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones consists of a spirocyclic ring system containing a piperidine ring fused to an oxazolidinone ring. [] Substitutions at the 8-position can significantly affect the molecule's conformation and, consequently, its interactions with biological targets.

Applications

While the specific applications of the requested compound are unknown, structurally similar 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown potential as antihypertensive agents in preclinical studies. []

1. 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (Compound 8) []

    Compound Description: This compound exhibited antihypertensive activity in spontaneous hypertensive rats. Further research in dogs revealed it to be an alpha-adrenergic blocker, showing a greater tendency toward alpha 1-adrenoceptor antagonism. []

2. 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 29) []

    Compound Description: This compound demonstrated antihypertensive effects and was investigated for its potential to avoid orthostatic hypotension at therapeutically effective doses. Studies in dogs classified it as an alpha-adrenergic blocker with a primary focus on alpha 2-adrenoceptor antagonism. []

3. 4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 38) []

    Compound Description: Designed as a mixed alpha- and beta-adrenergic receptor blocker, this compound effectively lowered blood pressure but did not show beta-adrenergic blocking activity. []

4. (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 42) []

    Compound Description: Developed as a potential mixed alpha- and beta-adrenergic receptor blocker, this compound effectively lowered blood pressure but lacked evidence of beta-adrenergic blocking activity. []

Properties

Product Name

8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

8-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H30N4O3/c1-25-21(18-7-8-18)19(15-24-25)16-26-11-9-23(10-12-26)17-27(22(28)30-23)13-14-29-20-5-3-2-4-6-20/h2-6,15,18H,7-14,16-17H2,1H3

InChI Key

YCSXZVPRRODVNR-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4)C5CC5

Canonical SMILES

CN1C(=C(C=N1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.